2-bromo-5-(methylsulfanyl)benzaldehyde
Description
Chemical Structure and Properties 2-Bromo-5-(methylsulfanyl)benzaldehyde (C₈H₇BrOS; molecular weight 231.11 g/mol) is a substituted benzaldehyde derivative featuring a bromine atom at position 2 and a methylsulfanyl (-SMe) group at position 5 on the aromatic ring. The InChI Key (DSRWGPFPQVOGMB-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration . The methylsulfanyl group acts as a moderate electron donor, influencing reactivity and stability. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and materials science research.
Properties
CAS No. |
1289107-03-4 |
|---|---|
Molecular Formula |
C8H7BrOS |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(methylsulfanyl)benzaldehyde typically involves the bromination of 5-(methylsulfanyl)benzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: 2-bromo-5-(methylsulfanyl)benzoic acid.
Reduction: 2-bromo-5-(methylsulfanyl)benzyl alcohol.
Scientific Research Applications
2-Bromo-5-(methylsulfanyl)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-5-(methylsulfanyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylsulfanyl groups can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological effects.
Comparison with Similar Compounds
2-Bromo-5-(diethylamino)benzaldehyde
- Substituent: Diethylamino (-N(Et)₂) at position 5.
- Electronic Effects: The amino group is a strong electron donor, increasing electron density at the aromatic ring and enhancing reactivity in electrophilic substitution or cross-coupling reactions .
- Synthesis: Prepared via Pd-catalyzed Sonogashira coupling (e.g., with 1-ethynyl-4-(methylsulfonyl)benzene) .
- Applications: Used in synthesizing fluorescent dyes or ligands due to the amino group’s electronic tunability.
2-Bromo-4-(methylsulfanyl)benzaldehyde
- Substituent : Methylsulfanyl (-SMe) at position 4 (positional isomer).
- Electronic Effects: Meta-substitution alters steric and electronic profiles compared to the para-substituted target compound.
- Applications : Positional differences may influence regioselectivity in further functionalization.
2-Bromo-5-(trifluoromethyl)benzaldehyde
- Substituent : Trifluoromethyl (-CF₃) at position 5.
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, increasing the aldehyde’s electrophilicity. This enhances stability under acidic conditions and metabolic resistance .
- Applications : Valuable in agrochemicals and pharmaceuticals for improved lipophilicity and bioavailability.
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde
- Substituent : Oxazol-2-yl heterocycle at position 5.
- Electronic Effects : The oxazole ring introduces aromaticity and hydrogen-bonding capacity, affecting solubility and binding affinity. The planar structure may improve crystallinity, aiding X-ray diffraction studies .
- Applications : Useful in designing bioactive molecules or coordination polymers.
2-Bromo-5-hydroxybenzaldehyde
- Substituent : Hydroxyl (-OH) at position 5.
- Electronic Effects : The -OH group is polar and electron-donating, increasing solubility in polar solvents but making the compound prone to oxidation .
Comparative Analysis Table
Research Findings and Methodological Insights
- Synthesis: The target compound and its analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki-Miyaura) or halogenation strategies .
- Characterization : X-ray crystallography (using SHELX programs) is critical for confirming structures, especially for oxazole derivatives .
- Reactivity Trends : Electron-withdrawing groups (-CF₃) enhance electrophilicity, while electron-donating groups (-N(Et)₂) improve coupling efficiency.
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